Benazepril hydrochloride

概要

説明

Benazepril hydrochloride is a medication primarily used to treat high blood pressure (hypertension), congestive heart failure, and chronic renal failure . It is an angiotensin-converting enzyme (ACE) inhibitor that works by relaxing blood vessels, thereby lowering blood pressure and increasing the supply of blood and oxygen to the heart . Upon ingestion, this compound is converted into its active form, benazeprilat, which exerts the therapeutic effects .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of benazepril hydrochloride involves several steps. One common method starts with ethyl 2-oxo-4-phenylbutyrate and tert-butyl (3S)-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-benzazepine-1-acetate. These compounds undergo reduction ammoniation, recrystallization resolution, and hydrolysis to form the final product . The reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the purity and yield of the product.

Industrial Production Methods: In industrial settings, this compound is prepared by combining the active component with auxiliaries such as fillers, adhesives, disintegrating agents, and lubricants like magnesium stearate. The mixture is then granulated, coated, and compressed into tablets . This method ensures the stability and quality of the medication during storage and use.

化学反応の分析

Complexation Reactions

Benazepril hydrochloride can form complexes with transition metal ions . Studies have investigated the stability constants of this compound with metal ions such as Fe3+, Co2+, Ni2+, Cu2+, Zn2+, and Cd2+ . These interactions have been studied using pH metric titration techniques in ethanol-water mixtures .

Thermodynamic parameters for complex formation:

- The complexation reactions are exothermic, as indicated by negative values of enthalpy change (H).

- Complexation leads to an unfavorable change of entropy, as indicated by negative entropy change (S) values, likely due to extensive solvation of metal chelates in the aqueous environment.

- The negative Gibbs free energy (G) values indicate that both the dissociation of the ligand and the complexation process are spontaneous.

Stability constants of Benazepril drug complexes with metal ions:

| Metal ions | logK1 (300K) | logK2 (300K) |

|---|---|---|

| Fe3+ | 4.0343 | 3.7293 |

| Co2+ | 2.9307 | 2.8569 |

| Ni2+ | 2.7270 | 2.6955 |

| Cu2+ | 3.3414 | 2.9836 |

| Zn2+ | 2.8581 | 2.7614 |

| Cd2+ | 2.9483 | 2.8977 |

Hydrolysis

Trifluoroacetic acid can mediate the hydrolysis of secondary amides, which is a key step in synthesizing benazepril . Benazepril is converted to its active form, benazeprilat, through the hydrolysis of the ethyl ester group . This hydrolysis occurs primarily in the liver .

Metabolism and Excretion

Benazepril is a prodrug that is metabolized to benazeprilat via hydrolysis . Both benazepril and benazeprilat undergo conjugation to glucuronic acid . The primary route of elimination is renal excretion .

Salt Formation

This compound is formed through the addition of hydrochloric acid to benazepril . This salt formation enhances the drug's solubility and improves its pharmaceutical properties . this compound is a white to off-white crystalline powder that is highly soluble in water, ethanol, and methanol .

科学的研究の応用

Benazepril hydrochloride has a wide range of scientific research applications:

作用機序

Benazepril hydrochloride exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This enzyme catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . By blocking this conversion, this compound reduces the levels of angiotensin II, leading to vasodilation, decreased blood pressure, and reduced aldosterone secretion . The active metabolite, benazeprilat, competes with angiotensin I for binding at the ACE, effectively inhibiting its activity .

類似化合物との比較

Lisinopril: Another ACE inhibitor used to treat hypertension and heart failure.

Amlodipine: A calcium channel blocker used to treat hypertension and angina.

Uniqueness of Benazepril Hydrochloride: this compound is unique due to its high potency, favorable side effect profile, and stability. It is often preferred for its rapid onset of action and long duration of effect, making it suitable for once-daily dosing .

生物活性

Benazepril hydrochloride is a widely used angiotensin-converting enzyme (ACE) inhibitor primarily indicated for managing hypertension and congestive heart failure. Its biological activity is characterized by its mechanism of action, pharmacokinetics, and clinical efficacy, which have been extensively studied across various patient populations and settings.

This compound is converted in the liver to its active metabolite, benazeprilat, which exhibits potent ACE inhibitory activity. This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. The reduction in angiotensin II levels leads to decreased blood pressure and reduced aldosterone secretion, which promotes sodium excretion and further aids in lowering blood pressure .

Pharmacokinetics

- Absorption : The bioavailability of benazepril ranges from 37% to 40%, with peak plasma concentrations typically reached within 1-2 hours post-administration. Food does not significantly affect its absorption but may delay the peak concentration time .

- Distribution : Benazepril and benazeprilat are highly protein-bound (96.7% and 95.3%, respectively), which influences their distribution in the body .

- Metabolism : Primarily metabolized in the liver to benazeprilat, which is responsible for most of the drug's pharmacological effects. Both compounds undergo glucuronidation before renal excretion .

- Half-life : The elimination half-life of benazeprilat is approximately 9 hours, allowing for once-daily dosing in most cases .

Clinical Efficacy

Numerous studies have evaluated the efficacy of benazepril in various populations, particularly those with hypertension and heart failure.

Case Studies and Clinical Trials

-

Congestive Heart Failure : A multicenter study involving patients with New York Heart Association (NYHA) class III or IV heart failure demonstrated that benazepril significantly improved cardiac output (26.7% to 31.6% increase) and reduced systemic vascular resistance (27.1% to 32.0% decrease) after administration .

Parameter Baseline Post-Treatment Change (%) Cardiac Output Control Increased 26.7% - 31.6% Systemic Vascular Resistance Control Decreased 27.1% - 32.0% Pulmonary Artery Wedge Pressure Control Decreased 46.9% - 51.1% -

Long-term Therapy : In a study involving patients with chronic heart failure due to left ventricular systolic dysfunction, participants showed significant improvements in exercise tolerance and left ventricular ejection fraction after 12 weeks of treatment with escalating doses of benazepril .

Parameter Baseline After 12 Weeks Change Exercise Duration (minutes) 7.65 ± 3.64 9.74 ± 3.66 P < .001 Left Ventricular Ejection Fraction 0.266 ± 0.133 0.292 ± 0.136 P < .025 - Veterinary Applications : In veterinary medicine, studies have shown that benazepril improves survival rates in dogs with congestive heart failure, demonstrating a significant reduction in mortality compared to placebo groups .

Biomarker Modulation

Recent research has focused on the drug's effects on biomarkers associated with the renin-angiotensin-aldosterone system (RAAS). A study assessing dose-response relationships found that higher doses of benazepril led to significant reductions in angiotensin II levels (−38%) and ACE activity (−59%), while increasing plasma renin activity by +58%, indicating a shift in RAAS dynamics that could inform dosage optimization strategies .

Summary

This compound is an effective ACE inhibitor with significant biological activity characterized by its ability to lower blood pressure and improve hemodynamic parameters in patients with heart failure and hypertension. Its pharmacokinetic profile supports once-daily dosing, making it a practical choice for long-term management of these conditions.

The ongoing research into its effects on biomarkers further enhances our understanding of its role in managing cardiovascular diseases, paving the way for optimized therapeutic strategies tailored to individual patient needs.

特性

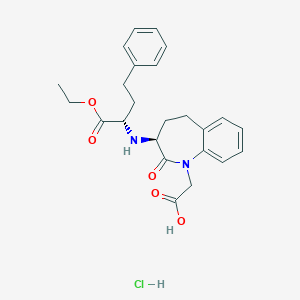

IUPAC Name |

2-[(3S)-3-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O5.ClH/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28;/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28);1H/t19-,20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSRQEHTHIMDQM-FKLPMGAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045922 | |

| Record name | Benazepril hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>69.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49648469 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

86541-74-4, 866541-74-4 | |

| Record name | Benazepril hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86541-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benazepril hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086541744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENAZEPRIL HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758920 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benazepril hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-1-Carboxymethyl-[{(1s)-1(ethoxycarbonyl)-3-phenylpropyl}amino]-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENAZEPRIL HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENAZEPRIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1SN99T69T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。